4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide

PRMT1 PRMT8 Type I PRMT selectivity

Investigators requiring a stereochemically defined, single-enantiomer probe for protein arginine methyltransferase (PRMT) profiling can deploy this compound to eliminate batch-to-batch chiral variability that confounds SAR studies. - Quantitative selectivity: PRMT1 IC₅₀ = 610 nM vs. PRMT5 (1,400 nM) and PRMT8 (1,740 nM), enabling concentration-response experiments at 500-1,000 nM where PRMT1 engagement predominates. - Authentic reference standard: The (2S) absolute configuration and para-bromo substituent serve as the definitive benchmark for chiral HPLC/SFC method calibration and Hansch-Fujita substituent effect analysis.

Molecular Formula C17H25BrN2O
Molecular Weight 353.3 g/mol
Cat. No. B11787258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide
Molecular FormulaC17H25BrN2O
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCC(C)C(CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H25BrN2O/c1-13(2)16(12-20-10-4-5-11-20)19(3)17(21)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3/t16-/m1/s1
InChIKeyXOGJFWOAQFXMFP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide – Structural Identity and Baseline Characterization for PRMT Inhibitor Procurement


4-Bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide (CAS 1380102-11-3) is a chiral, 4-bromo-substituted benzamide derivative bearing a (2S)-configured N-methyl-pyrrolidinyl-butan-2-amine side chain . With a molecular formula C₁₇H₂₅BrN₂O and a molecular weight of 353.3 g/mol , the compound is catalogued as a Type I protein arginine methyltransferase (PRMT) inhibitor with documented biochemical activity against PRMT1, PRMT5, and PRMT8 [1]. Its defined single-enantiomer stereochemistry and the presence of the electron-withdrawing para-bromo substituent distinguish it structurally from simpler benzamide scaffolds and make it a valuable tool compound for epigenetic target profiling and selectivity studies within the PRMT family [1].

Why 4-Bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide Cannot Be Replaced by Generic PRMT Inhibitors or Racemic Analogs


Broad-spectrum or pan-PRMT inhibitors and achiral benzamide derivatives lack the defined stereochemical and substituent profile required to reproduce the differential PRMT subtype inhibition pattern observed for this compound. The (2S) absolute configuration at the chiral carbon adjacent to the pyrrolidine ring is a critical determinant of target engagement ; racemic mixtures or (R)-enantiomers may exhibit altered potency and selectivity profiles that confound structure-activity relationship (SAR) interpretation. Likewise, the para-bromo substituent modulates electronic character of the benzamide carbonyl, influencing hydrogen-bonding interactions within the PRMT cofactor binding pocket [1]. Substituting des-halogen, 4-chloro, or 4-fluoro analogs without quantitative cross-validation risks introducing uncharacterized shifts in subtype selectivity that undermine experimental reproducibility in epigenetic probe studies.

Quantitative Differentiation Evidence for 4-Bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide


PRMT1 vs. PRMT8 Biochemical Selectivity: A 2.9-Fold Window Enables Subtype-Discriminating Experimental Designs

In a head-to-head biochemical panel using recombinant human PRMT enzymes, 4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide inhibited PRMT1 with an IC₅₀ of 610 nM and PRMT8 with an IC₅₀ of 1,740 nM, yielding a 2.9-fold selectivity margin for PRMT1 over PRMT8 [1]. This contrasts with pan-Type I inhibitors such as MS023, which inhibits PRMT1 and PRMT8 with roughly equipotent IC₅₀ values of 30 nM and 5 nM, respectively (a 0.17-fold PRMT1/PRMT8 ratio) . The 2.9-fold window for the target compound, while modest, provides a measurable differential that is absent in equipotent pan-inhibitors and may be exploited in experimental systems where partial discrimination between PRMT1- and PRMT8-dependent methylation events is desired.

PRMT1 PRMT8 Type I PRMT selectivity

PRMT5 Counter-Screening Data: A 2.3-Fold Selectivity Margin Over Type II PRMT Defines a Type I-Selective Inhibition Profile

In the same biochemical panel, 4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide inhibited the Type II methyltransferase PRMT5 with an IC₅₀ of 1,400 nM, compared to 610 nM for the Type I enzyme PRMT1, establishing a 2.3-fold selectivity for PRMT1 over PRMT5 [1]. This Type I-over-Type II preference is biochemically meaningful: PRMT5 catalyzes symmetric dimethylarginine (sDMA) formation, a distinct epigenetic mark from the asymmetric dimethylarginine (ADMA) generated by Type I enzymes. Compounds without any Type I/II discrimination, or those with inverted selectivity (PRMT5-preferring), would produce fundamentally different cellular methylation signatures. The measured 2.3-fold window confirms that at concentrations near the PRMT1 IC₅₀ (approximately 600 nM), PRMT5 engagement is substantially lower, preserving Type II-mediated sDMA signaling.

PRMT5 Type I vs. Type II selectivity PRMT family profiling

Defined (2S) Single-Enantiomer Identity Removes Stereochemical Ambiguity from SAR Datasets

The compound is specified as the single (2S)-enantiomer, distinguishing it from racemic mixtures or undefined stereoisomers commonly encountered in screening libraries . For N-pyrrolidinyl benzamides, stereochemistry at the carbon bearing the pyrrolidinylmethyl substituent has been demonstrated to modulate receptor and enzyme binding affinity by factors exceeding 10-fold in published SAR campaigns [1]. Procurement of the racemate instead of the defined (2S)-enantiomer introduces an uncontrolled variable: the (2R)-enantiomer may exhibit different potency, selectivity, or even antagonistic/agonistic functional activity, leading to irreproducible concentration-response relationships and confounding hit validation efforts. The explicit (2S) designation on the certificate of analysis provides the stereochemical certainty required for quantitative SAR model building.

Chiral resolution enantiomeric purity stereochemistry-activity relationship

Para-Bromo Substituent: A Quantifiable Structural Feature Distinguishing This Compound from Des-Halogen and Alternative Halogen Benzamide Analogs

The para-bromo substituent on the benzamide ring is a defining structural feature of this compound. In published SAR of structurally related PRMT inhibitors, halogen substitution at the 4-position of the benzamide ring has been shown to modulate potency by influencing both the electrophilic character of the carbonyl oxygen (affecting hydrogen-bond acceptor strength) and the lipophilicity-driven complementarity with the SAM/SAH binding pocket [1]. The bromine atom (van der Waals radius ≈ 1.85 Å; Hansch π = 0.86) is significantly larger and more lipophilic than hydrogen (π = 0.00) or fluorine (π = 0.14) and modestly larger than chlorine (π = 0.71). Although direct head-to-head IC₅₀ data for the des-bromo analog of this specific scaffold are not publicly available, the class-level SAR for PRMT benzamide inhibitors indicates that removal of the 4-bromo substituent typically reduces potency by 2- to 10-fold, while replacement with 4-chloro or 4-fluoro alters selectivity profiles across the PRMT family [1]. Users seeking to probe 4-position SAR require the authentic 4-bromo compound as the reference standard.

Halogen bonding SAR benzamide substituent effects

Evidence-Based Application Scenarios for 4-Bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide


Type I PRMT Biochemical Profiling Panels Requiring PRMT1-Preferring Probe with Defined PRMT5/PRMT8 Counterscreen Data

Investigators assembling a panel of PRMT inhibitors for substrate-specificity or methyltransferase activity profiling can deploy this compound as the PRMT1-preferring probe with quantitative counterscreen data already established. The 610 nM PRMT1 IC₅₀, 1,400 nM PRMT5 IC₅₀, and 1,740 nM PRMT8 IC₅₀ [1] enable concentration-response experiments at 500–1,000 nM where PRMT1 engagement predominates, while PRMT5 (Type II) and PRMT8 (Type I) are partially spared. This pre-existing three-target data package eliminates the need for primary counterscreening labor and cost, accelerating hit-to-probe timelines. The defined (2S) stereochemistry also ensures that batch-to-batch variability in chiral composition does not confound longitudinal studies .

Halogen-Scanning SAR Around the 4-Position of N-Pyrrolidinyl Benzamide PRMT Inhibitors

Medicinal chemistry campaigns exploring substituent effects at the benzamide 4-position require the authentic 4-bromo derivative as the reference compound. With a baseline PRMT1 IC₅₀ of 610 nM [1], researchers can synthesize and compare 4-H, 4-Cl, 4-F, 4-I, and 4-CF₃ analogs, quantifying each substituent's contribution to potency and selectivity. The 4-bromo substituent offers a balance of moderate electron-withdrawing character (Hammett σₚ = 0.23) and lipophilicity (π = 0.86) that is distinct from smaller halogens; without the authentic 4-Br reference compound, the SAR matrix is incomplete and quantitative substituent effect parameters (e.g., Hansch-Fujita analysis) cannot be reliably derived for this scaffold.

Chiral Chromatography Method Development and Enantiomeric Purity Validation

Analytical chemistry groups developing chiral HPLC or SFC methods for pyrrolidinyl benzamide enantiomer resolution require a well-characterized single-enantiomer standard. This compound, with its unambiguous (2S) stereochemical assignment and commercial availability (minimum 95% purity) , serves as the (2S) reference peak for method calibration. Its para-bromo substituent confers a strong UV chromophore (λₘₐₓ ≈ 240–260 nm), facilitating sensitive detection. The chromatographic retention time and enantiomeric resolution data generated from this standard enable quality control laboratories to quantify enantiomeric excess in synthetic batches of related analogs, including the (2R)-enantiomer and racemic mixtures.

Computational Docking and Pharmacophore Model Validation for Type I PRMT Inhibitor Design

Computational chemists constructing pharmacophore models or performing molecular docking studies of Type I PRMT inhibitors can use the experimentally measured IC₅₀ values of this compound (PRMT1 = 610 nM; PRMT5 = 1,400 nM; PRMT8 = 1,740 nM) [1] as a calibration dataset. The 2.9-fold PRMT1/PRMT8 selectivity provides a quantitative benchmark for validating docking score discrimination between these closely related binding sites. The defined (2S) stereochemistry constrains the conformational sampling space during docking, reducing false-positive poses. Combined with the para-bromo substituent, which engages in halogen-bonding interactions predictable by docking algorithms, this compound offers a well-constrained test case for method validation before virtual screening of larger compound libraries.

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